2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
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Overview
Description
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring, with an ethan-1-amine group attached to the 2nd position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
It’s worth noting that compounds with the imidazo[1,2-a]pyridine structure have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Biochemical Analysis
Biochemical Properties
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can alter the metabolism of other substrates processed by these enzymes, potentially leading to changes in metabolic pathways . Additionally, this compound can interact with DNA, leading to modifications in gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, in cancer cells, this compound can induce apoptosis by activating the p53 pathway . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and consumption .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their function. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, reducing the metabolism of certain drugs . Additionally, it can intercalate into DNA, causing structural changes that affect transcription and replication processes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively. In vitro studies show that the compound remains stable under standard laboratory conditions for extended periods. It can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has shown sustained effects on cellular function, including prolonged activation of stress response pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach. The reaction conditions usually involve heating the reactants at elevated temperatures in neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted organic reactions using dry media have gained popularity due to their simplicity, selectivity, and rapid synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Olprione: A heart-failure drug that also features the imidazo[1,2-a]pyridine structure.
Uniqueness
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to the presence of the bromine atom and the methyl group, which can influence its biological activity and chemical reactivity. These structural features may confer distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14/h4-6H,2-3,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVGTYJIGMZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CCN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.